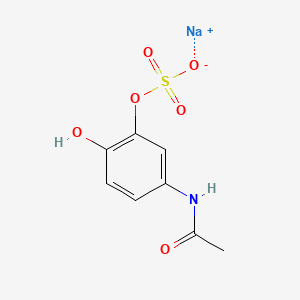
2-(2-Aminoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one
Übersicht
Beschreibung
2-(2-Aminoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one is a synthetic compound with a wide range of applications in medical and scientific research. It is a heterocyclic compound with a pyridazinone core, an aminoethyl group, and a bromophenyl group. It has been used in the synthesis of various drugs and molecules, and has been studied for its biological activities in various laboratory experiments. This article discusses the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one has been used in the synthesis of various drugs and molecules. It has been used in the synthesis of potent inhibitors of angiotensin-converting enzyme (ACE) and has been studied for its potential as an antifungal agent. It has also been used in the synthesis of novel anticonvulsants and has been studied for its potential as an anti-inflammatory agent.
Wirkmechanismus
The exact mechanism of action of 2-(2-Aminoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, such as ACE. It may also interact with certain receptors in the body, such as the angiotensin receptor, and may act as an agonist or antagonist of these receptors.
Biochemical and Physiological Effects
2-(2-Aminoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of ACE in vitro and in vivo, and has been found to have anti-inflammatory and anticonvulsant effects. It has also been found to have antioxidant, anti-apoptotic, and anti-proliferative effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Aminoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also stable and non-toxic, making it safe to use in experiments. The main limitation of this compound is that its exact mechanism of action is still not fully understood.
Zukünftige Richtungen
Future research on 2-(2-Aminoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one may focus on further elucidating its mechanism of action and its potential therapeutic applications. Research may also focus on the synthesis of new derivatives of this compound and the development of novel drugs based on this compound. Additionally, further research may focus on the development of methods for the efficient synthesis of this compound and the optimization of its properties for use in various applications.
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-6-(4-bromophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c13-10-3-1-9(2-4-10)11-5-6-12(17)16(15-11)8-7-14/h1-6H,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETDGVMQJYQYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491647.png)
![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1491648.png)

![1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491651.png)
![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491652.png)
![1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491653.png)
![6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491654.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491656.png)
![6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491660.png)
![6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491661.png)
![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491662.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491663.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491664.png)
